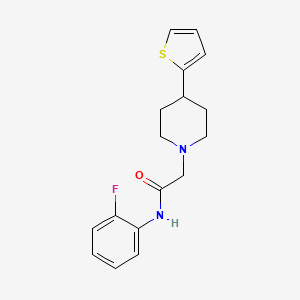

N-(2-fluorophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide

Description

N-(2-fluorophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide is a heterocyclic acetamide derivative characterized by a 2-fluorophenyl group attached to an acetamide backbone and a piperidine ring substituted with a thiophen-2-yl moiety. This structure combines aromatic fluorination, a flexible piperidine ring, and a sulfur-containing thiophene group, which collectively influence its electronic, steric, and pharmacokinetic properties. The compound’s synthesis likely involves coupling 2-(4-(thiophen-2-yl)piperidin-1-yl)acetic acid (or its activated chloride) with 2-fluoroaniline, a method analogous to procedures described for related acetamides .

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-(4-thiophen-2-ylpiperidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2OS/c18-14-4-1-2-5-15(14)19-17(21)12-20-9-7-13(8-10-20)16-6-3-11-22-16/h1-6,11,13H,7-10,12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMACIHOKCPIYJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)CC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine ring, often through the reaction of a thiophene derivative with a suitable piperidine precursor under controlled conditions.

Introduction of the Fluorophenyl Group:

Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using similar synthetic routes but optimized for efficiency, yield, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification processes to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under hydrogenation conditions to modify the piperidine ring or the thiophene moiety.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Electrophiles such as bromine or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction can lead to hydrogenated derivatives of the piperidine ring.

Scientific Research Applications

N-(2-fluorophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide has been explored for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including interactions with specific enzymes or receptors.

Medicine: Studied for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

Industry: Used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the thiophene ring are likely to play crucial roles in binding to these targets, while the piperidine ring may influence the compound’s overall conformation and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-fluorophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide with structurally related compounds, highlighting key structural and functional differences:

Key Structural and Functional Insights

Piperidine vs. Other Heterocycles: The piperidine ring in the target compound provides conformational flexibility, which may improve binding to dynamic receptor sites compared to rigid triazoles (e.g., compound 55) or planar morpholine (compound 3q) .

Fluorophenyl Substituents :

- The 2-fluorophenyl group in the target compound may offer steric advantages over 4-fluorophenyl () or 3-fluorophenyl (compound 55) analogs, influencing receptor docking .

Thiophene vs. Other Aromatic Groups :

- Thiophene’s electron-rich aromatic system facilitates π-π stacking interactions, contrasting with indole’s hydrogen-bonding capability () or sulfonyl groups’ polar effects .

Biological Activity

N-(2-fluorophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and analgesic research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Structure:

- Molecular Formula: C19H22FN3OS

- Molecular Weight: 359.46 g/mol

- InChIKey: [To be provided based on specific database entries]

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

| Enterococcus faecalis | 20 |

These results indicate that this compound exhibits significant antibacterial activity, comparable to established antibiotics like ciprofloxacin.

The mechanism by which this compound exerts its antimicrobial effects appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This is supported by studies that demonstrate its ability to interfere with the synthesis pathways of proteins and nucleic acids in bacterial cells.

Analgesic Activity

In addition to its antimicrobial properties, this compound has been investigated for its analgesic effects. Preclinical trials have shown that it can effectively reduce pain in animal models.

Pain Models Tested

- Acetic Acid-Induced Writhing Test : The compound significantly reduced the number of writhes compared to control groups.

- Formalin Test : It exhibited dose-dependent analgesic effects during both the early and late phases of pain response.

Case Studies

Case Study 1: Efficacy Against MRSA

A study focused on methicillin-resistant Staphylococcus aureus (MRSA) revealed that this compound had an MIC value of 10 µg/mL, demonstrating its potential as a treatment option against resistant bacterial strains.

Case Study 2: Pain Management in Rodent Models

In a controlled study involving rodent models, administration of the compound resulted in a significant reduction in pain scores compared to baseline measurements, indicating its potential utility in clinical pain management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.